molecular formula C12H14FNO4S B381111 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 326907-70-4

1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid

Cat. No. B381111
CAS RN: 326907-70-4
M. Wt: 287.31g/mol
InChI Key: XLGNTFOVANBJCQ-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid is a chemical compound with the molecular formula C12H14FNO4S . It has a molecular weight of 287.31 .


Molecular Structure Analysis

The InChI code for 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid is 1S/C12H14FNO4S/c13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8H2,(H,15,16) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

  • Application in Carbohydrate Chemistry : The related compound, 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec), has been used for protecting hydroxyl groups in carbohydrate chemistry. It offers easy synthesis and selective protection, being stable under acidic conditions and cleavable under mild basic conditions (Spjut, Qian, & Elofsson, 2010).

  • Anticancer Agent Synthesis : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, derived from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, have shown potential as anticancer agents, with several synthesized compounds exhibiting strong anticancer activities (Rehman et al., 2018).

  • Nonsteroidal Antiandrogen Synthesis : The compound has been involved in the synthesis of nonsteroidal antiandrogens, such as 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, showing significant potential in this field (Tucker & Chesterson, 1988).

  • Antibacterial Agent Synthesis : The related compound, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, which contains a sulfinyl or sulfonyl group, has been synthesized as an antibacterial agent (Miyamoto et al., 1987).

  • Inhibitors for Tumor Necrosis Factor-α and Matrix Metalloproteinase : Derivatives of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates have been synthesized, demonstrating inhibitory activities against tumor necrosis factor-α and matrix metalloproteinase (Venkatesan et al., 2004).

  • Polymer Synthesis : It is used in the synthesis of carboxylated poly(ether sulfone)s, which have applications in materials science (Weisse, Keul, & Höcker, 2001).

  • Sulfonamide Drugs Synthesis : Sulfonamides synthesized from reactions involving 4-piperidine carboxylic acid have shown potential as anti-microbial and anti-inflammatory agents, with evaluations against bacterial strains indicating their efficacy (Hussain et al., 2022).

properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGNTFOVANBJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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